molecular formula C31H31N5O B12130968 1-(Diphenylmethyl)-4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine

1-(Diphenylmethyl)-4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine

Cat. No.: B12130968
M. Wt: 489.6 g/mol
InChI Key: WJSDIUOIGVYYHO-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a pyrazolo[1,5-a]pyrimidine core, and a diphenylmethyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the diphenylmethyl group: This step often involves the use of diphenylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the pyrazolo[1,5-a]pyrimidine core can lead to partially or fully hydrogenated derivatives.

Scientific Research Applications

1-(Diphenylmethyl)-4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Diphenylmethyl)-3-(2-fluorophenyl)urea
  • 1-(Diphenylmethyl)-3-(3-(trifluoromethyl)phenyl)urea
  • 1-(1,2-diphenylethyl)-3-(4-fluoro-3-nitrophenyl)urea

Uniqueness

1-(Diphenylmethyl)-4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C31H31N5O

Molecular Weight

489.6 g/mol

IUPAC Name

7-(4-benzhydrylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C31H31N5O/c1-23-21-29(36-31(33-23)27(22-32-36)26-15-9-10-16-28(26)37-2)34-17-19-35(20-18-34)30(24-11-5-3-6-12-24)25-13-7-4-8-14-25/h3-16,21-22,30H,17-20H2,1-2H3

InChI Key

WJSDIUOIGVYYHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6OC

Origin of Product

United States

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